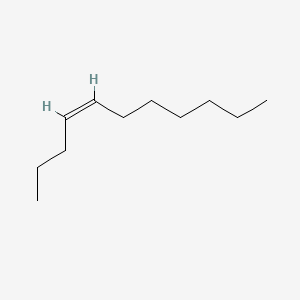

4-Undecene, (Z)-

Description

Contextualization in Unsaturated Hydrocarbon Chemistry

(Z)-4-Undecene, also known as cis-4-Undecene, is an alkene with the chemical formula C₁₁H₂₂. ontosight.ainist.gov Its structure consists of an eleven-carbon chain with a double bond located between the fourth and fifth carbon atoms. vulcanchem.comontosight.ai The "(Z)-" designation, from the German word zusammen (together), signifies that the higher-priority substituent groups on each carbon of the double bond are on the same side. fiveable.melibretexts.org This specific spatial arrangement is a key determinant of its physical and chemical properties. vulcanchem.comontosight.ai

As a typical unsaturated hydrocarbon, (Z)-4-Undecene is a colorless, flammable liquid that is soluble in organic solvents but has low solubility in water. ontosight.ai The presence of the electron-rich double bond makes it chemically reactive, enabling it to participate in characteristic alkene reactions such as addition reactions (e.g., hydrogenation and halogenation) and polymerization. ontosight.aivulcanchem.com

| Property | Value |

| Molecular Formula | C₁₁H₂₂ |

| Molecular Weight | 154.29 g/mol |

| CAS Number | 821-98-7 |

| Density | ~0.76 g/cm³ |

| Boiling Point | 218–220°C |

| Stereochemistry | (Z)- / cis- |

| Table 1: Selected chemical and physical properties of (Z)-4-Undecene. Data sourced from multiple references. nist.govvulcanchem.com |

Significance of (Z)-Stereochemistry in Olefin Research

The stereochemistry of an alkene—its three-dimensional structure—is crucial as it profoundly influences the molecule's physical properties and biological activity. fiveable.me In olefins (another term for alkenes), the distinction between (Z) and (E) isomers is of paramount importance. The (Z)-isomer is often the thermodynamically less stable of the two, making its selective synthesis a significant and ongoing challenge in organic chemistry. nus.edu.sgnih.gov

The difference in properties between stereoisomers is evident when comparing (Z)-4-undecene with its (E)-isomer. The (Z) configuration results in a higher boiling point compared to the (E) form, a difference attributed to altered intermolecular forces. vulcanchem.com This distinction is critical for separation and purification processes. vulcanchem.com The pursuit of stereoselective synthesis methods that yield pure (Z)-alkenes is a major driver of innovation in catalysis and synthetic methodology, as the specific geometry is often essential for the desired function in pharmaceuticals, polymers, and natural products. nus.edu.sgnih.govnumberanalytics.com

| Property | (Z)-4-Undecene | (E)-4-Undecene |

| Boiling Point (°C) | 218–220 | 210–212 |

| Density (g/cm³) | 0.76 | 0.74 |

| Refractive Index (nD²⁰) | 1.432 | 1.428 |

| Table 2: A comparison of physical properties between the (Z) and (E) stereoisomers of 4-Undecene, highlighting the impact of stereochemistry. vulcanchem.com |

Overview of Research Domains for (Z)-4-Undecene

Research into (Z)-4-Undecene and related Z-alkenes spans several scientific fields:

Chemical Ecology: (Z)-4-Undecene has been identified as a component of the prothoracic gland secretions in certain species of green lacewings (Neuroptera: Chrysopidae), where it is believed to function as a defensive allomone. researchgate.netresearchgate.net The closely related aldehyde, (Z)-4-undecenal, is a known pheromone in the chemical communication of insects like the vinegar fly Drosophila melanogaster, underscoring the biological importance of this specific carbon backbone and stereochemistry in mediating insect behavior. ontosight.ai

Polymer Science: The double bond in (Z)-4-Undecene serves as a reactive site for polymerization reactions. ontosight.aivulcanchem.com The resulting polyundecene is a thermoplastic material. The cis configuration of the monomer can enhance the elasticity of the polymer due to increased chain flexibility, making it potentially useful for applications such as lubricant additives. vulcanchem.com

Natural Products and Food Chemistry: The compound has been detected as a minor constituent in the essential oil of the plant Lantana camara. vulcanchem.com It has also been identified as a volatile organic compound in Cocktail grapefruit, where its presence can be influenced by agricultural practices such as the type of rootstock used for grafting. mdpi.com

Energy and Environmental Science: (Z)-4-Undecene is generated as a secondary product during the pyrolysis of plastic waste, such as polyethylene (B3416737). vulcanchem.com Its high energy density suggests potential as a component in renewable fuels, and research is exploring its use as a biodiesel additive to improve cold-flow properties. vulcanchem.com

Current Gaps and Future Research Imperatives

Despite its relevance, research on (Z)-4-Undecene and Z-alkenes faces several challenges, which in turn define future research goals:

Stereoselective Synthesis: A primary imperative is the development of more efficient and sustainable methods for synthesizing thermodynamically less stable (Z)-alkenes. nus.edu.sg Current industrial methods often rely on the partial hydrogenation of alkynes using specific catalysts, while laboratory routes may use the Wittig reaction. vulcanchem.comnumberanalytics.com However, these methods can have drawbacks, such as the use of expensive precious metal catalysts (palladium, ruthenium) or the production of difficult-to-remove byproducts. nus.edu.sg Future work is focused on creating novel catalytic systems, including those based on abundant metals like iron, and advancing techniques like photocatalytic E→Z isomerization to produce pure Z-isomers under greener conditions. nus.edu.sgnih.govqs-gen.com

Catalytic Asymmetric Synthesis: A frontier in the field is the development of chiral catalysts for the enantioselective synthesis of (Z)-4-undecene derivatives. vulcanchem.com This would provide access to optically active molecules, which are highly valuable for pharmaceutical applications. Preliminary studies using rhodium-based complexes have shown this to be a promising, albeit underdeveloped, area of research. vulcanchem.com

Mechanistic Understanding: There remain knowledge gaps in the fundamental understanding of catalytic processes for olefin transformations. researchgate.net Deeper mechanistic studies are needed to better control polymer molecular weight, improve catalyst efficiency, and minimize decomposition pathways, which would enhance the scalability and sustainability of Z-alkene production. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

821-98-7 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

(Z)-undec-4-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7- |

InChI Key |

JABYJIQOLGWMQW-CLFYSBASSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCC |

Canonical SMILES |

CCCCCCC=CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Z 4 Undecene and Its Derivatives

Stereoselective Alkene Synthesis Strategies

The precise construction of the (Z)-alkene geometry is a cornerstone of modern organic synthesis, with applications ranging from the synthesis of natural products to the development of novel materials. The synthesis of (Z)-4-undecene, a representative internal (Z)-alkene, can be achieved through various stereoselective strategies. These methods leverage distinct mechanistic pathways to control the geometric outcome of the carbon-carbon double bond formation.

Wittig Reaction and its Stereochemical Control for (Z)-Configuration

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. wikipedia.orgnumberanalytics.com The stereochemical outcome of the Wittig reaction, affording either the (Z)- or (E)-alkene, is highly dependent on the nature of the ylide employed. organic-chemistry.org For the synthesis of (Z)-4-undecene, a non-stabilized ylide is required.

The reaction proceeds through the formation of an oxaphosphetane intermediate. organic-chemistry.org With non-stabilized ylides, the reaction is kinetically controlled, and the initial addition of the ylide to the carbonyl compound leads to a syn oxaphosphetane, which subsequently decomposes to furnish the (Z)-alkene. chemtube3d.comyoutube.com The formation of the syn intermediate is favored due to the avoidance of steric interactions in the transition state. youtube.com To synthesize (Z)-4-undecene specifically, one would react heptanal (B48729) with the ylide derived from butyltriphenylphosphonium bromide. The use of salt-free conditions is often crucial for maximizing Z-selectivity. wikipedia.org

Table 1: Factors Influencing Stereoselectivity in the Wittig Reaction

| Factor | Influence on (Z)-Alkene Formation | Rationale |

| Ylide Type | Non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org | The reaction is under kinetic control, favoring the syn oxaphosphetane intermediate. chemtube3d.com |

| Reaction Conditions | Salt-free conditions, often using sodium or potassium bases in aprotic solvents like THF or ether, enhance Z-selectivity. wikipedia.orgorganic-chemistry.org | The presence of lithium salts can lead to equilibration of intermediates, reducing stereoselectivity. wikipedia.org |

| Aldehyde Structure | Less sterically hindered aldehydes generally provide higher Z-selectivity. | Minimizes steric interactions in the transition state, favoring the pathway to the (Z)-product. |

Hydroboration-Oxidation Approaches in Z-Alkene Formation

Hydroboration-oxidation is a two-step reaction sequence that converts alkenes into alcohols. libretexts.org However, a variation of this methodology, the hydroboration of internal alkynes followed by protonolysis of the resulting vinylborane, provides a powerful route to (Z)-alkenes. jove.com For the synthesis of (Z)-4-undecene, the starting material would be 4-undecyne (B1595362).

The first step involves the syn-addition of a sterically hindered dialkylborane, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), across the triple bond of the alkyne. masterorganicchemistry.comorganic-chemistry.org This concerted addition places the boron and hydrogen atoms on the same side of the newly formed double bond, establishing the (Z)-stereochemistry. masterorganicchemistry.com The subsequent treatment of the intermediate alkenylborane with a carboxylic acid, like acetic acid, replaces the boron group with a hydrogen atom, yielding the desired (Z)-alkene with high stereoisomeric purity. mlsu.ac.in

Table 2: Reagents for Hydroboration-Protonolysis of Alkynes

| Reagent | Role | Key Features |

| 4-Undecyne | Alkyne Precursor | The starting material for the synthesis of (Z)-4-undecene. |

| Disiamylborane (Sia₂BH) or 9-BBN | Hydroborating Agent | Sterically hindered boranes that undergo syn-addition to the alkyne, preventing double addition. masterorganicchemistry.comorganic-chemistry.org |

| Acetic Acid | Protonolysis Agent | Replaces the borane (B79455) group with a hydrogen atom, yielding the (Z)-alkene. mlsu.ac.in |

Reductive Transformations of Alkyne Precursors to (Z)-Alkenes

The partial reduction of internal alkynes is a classic and highly effective method for the stereoselective synthesis of (Z)-alkenes. chemistrysteps.com This approach relies on the use of specific catalysts that can selectively reduce the first π-bond of an alkyne without reducing the resulting alkene. jove.com

One of the most well-known catalysts for this transformation is Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline. jove.comchemistrysteps.comlibretexts.org The poisoning of the palladium catalyst is crucial to deactivate it sufficiently to prevent over-reduction to the alkane. pressbooks.pub Hydrogenation of 4-undecyne in the presence of Lindlar's catalyst results in the syn-addition of two hydrogen atoms to the same face of the triple bond, leading to the formation of (Z)-4-undecene. uci.edu

Another effective catalyst system for this transformation is the P-2 catalyst, a nickel-boride complex. jove.comchemistrysteps.com Similar to Lindlar's catalyst, the P-2 catalyst facilitates the syn-hydrogenation of alkynes to (Z)-alkenes. rsc.org These catalytic hydrogenations are typically carried out under an atmosphere of hydrogen gas. jove.com

Table 3: Catalysts for the Selective Reduction of Alkynes to (Z)-Alkenes

| Catalyst | Composition | Key Characteristics |

| Lindlar's Catalyst | Palladium on Calcium Carbonate, poisoned with Lead Acetate and Quinoline. libretexts.orgpressbooks.pub | Deactivated catalyst that selectively reduces alkynes to (Z)-alkenes. jove.com |

| P-2 Catalyst | Nickel-Boride Complex. jove.comchemistrysteps.com | An alternative to Lindlar's catalyst for the syn-hydrogenation of alkynes. rsc.org |

Olefin Metathesis and its Stereoselective Applications

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. harvard.edu While traditional olefin metathesis catalysts often lead to a thermodynamic mixture of (E)- and (Z)-isomers, recent advancements have led to the development of highly Z-selective catalysts. mdpi.comsioc-journal.cn These catalysts, typically based on ruthenium or molybdenum, can be employed in cross-metathesis reactions to generate (Z)-alkenes with high stereoselectivity. mdpi.comnih.gov

For the synthesis of (Z)-4-undecene, a cross-metathesis reaction between 1-pentene (B89616) and 1-octene (B94956) could be envisioned using a Z-selective catalyst. The catalyst facilitates the cleavage and reformation of the double bonds, leading to the desired (Z)-4-undecene along with ethylene (B1197577) and other byproducts. The development of stereoretentive olefin metathesis catalysts has also provided a means to synthesize (Z)-alkenes by starting with a stereochemically pure (Z)-alkene and performing a cross-metathesis reaction that preserves the initial stereochemistry. beilstein-journals.org

Table 4: Ruthenium-Based Catalysts for Z-Selective Olefin Metathesis

| Catalyst Type | Key Feature | Application |

| Chelated Ruthenium Catalysts | Possess specific ligand architectures that favor the formation of the kinetic (Z)-product. mdpi.com | Cross-metathesis reactions to produce (Z)-alkenes. nih.gov |

| Stereoretentive Ruthenium Catalysts | Preserve the stereochemistry of the starting alkene. beilstein-journals.org | Can be used in cross-metathesis with a (Z)-alkene to produce a new (Z)-alkene. |

Catalytic Synthesis of (Z)-4-Undecene

The direct catalytic synthesis of (Z)-alkenes from readily available starting materials represents a highly efficient and atom-economical approach. Transition metal catalysis plays a pivotal role in these transformations, enabling high levels of stereocontrol.

Transition Metal-Catalyzed Coupling Reactions for Stereospecificity

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.orgnih.gov When appropriately designed, these reactions can be used to synthesize (Z)-alkenes with high stereospecificity. This typically involves the coupling of a (Z)-alkenyl halide or a (Z)-alkenylboron derivative with an appropriate organometallic partner. organic-chemistry.orgorganic-chemistry.org

For instance, the Suzuki coupling of (Z)-1-bromo-1-heptene with butylboronic acid, catalyzed by a palladium complex, would yield (Z)-4-undecene. The stereochemistry of the starting alkenyl halide is retained throughout the catalytic cycle. Similarly, a Negishi coupling between (Z)-1-iodo-1-heptene and butylzinc chloride, catalyzed by a palladium or nickel complex, would also afford the desired (Z)-alkene. organic-chemistry.org The choice of catalyst and reaction conditions is critical to ensure that the stereochemical integrity of the double bond is maintained. Recent developments have also explored nickel-catalyzed stereodivergent hydrogenation of alkynes, where the choice of ligand can direct the reaction to selectively form either the (E)- or (Z)-alkene. nih.gov

Table 5: Examples of Stereospecific Cross-Coupling Reactions for (Z)-Alkene Synthesis

| Reaction | Coupling Partners | Catalyst | Key Feature |

| Suzuki Coupling | (Z)-Alkenyl Halide + Organoboron Reagent | Palladium Complex | Retention of stereochemistry from the alkenyl halide. nih.gov |

| Negishi Coupling | (Z)-Alkenyl Halide + Organozinc Reagent | Palladium or Nickel Complex | High stereospecificity and functional group tolerance. organic-chemistry.org |

| Nickel-Catalyzed Hydroboration | Internal Allenes + Pinacolborane | Nickel Complex with specific ligands | Ligand-controlled stereodivergent synthesis of (Z)- or (E)-alkenylboronates. geresearchgroup.com |

Chemo- and Regioselective Functionalization Techniques

The precise modification of (Z)-4-undecene and its derivatives hinges on chemo- and regioselective functionalization. These techniques allow chemists to target specific atoms or functional groups within the molecule, enabling the synthesis of complex structures with high precision.

C-H Bond Functionalization: Direct activation and functionalization of carbon-hydrogen (C-H) bonds represent a powerful strategy for modifying alkene structures. This approach avoids the need for pre-functionalized substrates, making syntheses more efficient. For instance, transition-metal-catalyzed methods can selectively activate specific C-H bonds. The regioselectivity in these reactions is often influenced by steric effects and the electronic properties of the directing groups and catalysts involved. acs.org For example, rhodium-catalyzed C-H activation has been used to functionalize complex molecules, demonstrating tolerance for various functional groups like ketones and esters. acs.org Similarly, environmentally friendly methods using systems like H₂O₂-HBr in water have been developed for the chemo- and regioselective bromination of arenes, highlighting how reaction conditions can dictate the site of functionalization. ajgreenchem.com

Allylic Functionalization: The carbon atoms adjacent to the double bond in (Z)-4-undecene (the allylic positions) are prime targets for functionalization. Allylic amination, for example, introduces a nitrogen-containing group, a common motif in biologically active molecules. Modern methods utilize reagents like iminothianthrenes, which can react with alkenes to form allylic amines. acs.org The selectivity of these reactions—whether the new group adds to the more or less substituted end of the double bond—can be controlled by the choice of catalyst and reagents. acs.org

Metathesis Reactions: Olefin metathesis is a versatile tool for creating and modifying carbon-carbon double bonds. google.com In the context of (Z)-4-undecene derivatives, cross-metathesis can be employed to couple the alkene with other olefins, elongating or modifying the carbon chain. ifpenergiesnouvelles.fr The development of stereoretentive catalysts, such as certain molybdenum- or tungsten-based Schrock catalysts and ruthenium-based Grubbs catalysts, is crucial for preserving the desired (Z)-geometry of the double bond during the reaction. google.com These catalysts have achieved high turnover numbers and selectivity, making metathesis a key technique for synthesizing complex Z-alkenes.

Table 1: Examples of Selective Functionalization Reactions

| Reaction Type | Catalyst/Reagent System | Substrate Type | Product Type | Key Selectivity Feature | Source |

|---|---|---|---|---|---|

| C-H Alkylation | Rhodium-based catalysts | Alkene-containing complex molecules | Alkylated alkenes | Regioselective alkylation at specific C-H bonds, tolerating other functional groups. | acs.org |

| Cross-Metathesis | Grubbs or Schrock catalysts (Mo, W, Ru-based) | (Z)-alkenes and other olefins | Longer-chain or modified (Z)-alkenes | Preserves the Z-stereochemistry of the double bond. | google.com |

| Allylic Amination | Iminothianthrenes | Alkenes | Alkyl allylamines | Regioselective introduction of an amine group at the allylic position. | acs.org |

| Cross-Coupling | Tris(2,4-pentadionato-O,O')iron(III) (Fe(acac)3) | Acyl chlorides and (Z)-alkenylmagnesium bromides | (Z)-alken-4-olides | Efficient one-step synthesis of functionalized ketones. | researchgate.net |

Green Chemistry Principles in (Z)-4-Undecene Production

The synthesis of (Z)-4-undecene, a component of some insect pheromones, is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. openaccessgovernment.orgresearchgate.net These principles focus on creating safer, more efficient, and less wasteful chemical processes. wjpmr.comacs.org

Renewable Feedstocks and Biocatalysis: A primary goal of green chemistry is the use of renewable starting materials. acs.org For long-chain alkenes like (Z)-4-undecene, this often involves leveraging biological processes. Research has demonstrated the feasibility of producing insect pheromones through yeast fermentation or metabolic engineering in plants like Camelina sativa. openaccessgovernment.orgunl.edu These bio-based manufacturing platforms can offer a sustainable and potentially lower-cost alternative to traditional chemical synthesis, which often relies on petrochemical sources and can be expensive and generate hazardous byproducts. unl.eduera-learn.eu Projects like PHERA and SUSPHIRE are focused on scaling up these bioproduction methods. openaccessgovernment.orgera-learn.eususphire.info

Atom Economy and Waste Prevention: The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is central to green synthesis. acs.org Traditional methods like the Wittig reaction, while effective for creating alkenes, can have poor atom economy due to the generation of stoichiometric byproducts like triphenylphosphine (B44618) oxide. mygreenlab.org In contrast, catalytic methods such as olefin metathesis are inherently more atom-economical. Furthermore, developing solventless reaction conditions, for instance by grinding reactants in a mortar and pestle, directly addresses the green chemistry goal of waste prevention. mygreenlab.org Solvents can account for a significant portion of the mass and environmental impact of a chemical process. acs.orgwhiterose.ac.uk

Energy Efficiency and Safer Catalysts: Green synthetic routes aim for energy efficiency by running reactions at ambient temperatures and pressures. wjpmr.com The choice of catalyst is also critical. While many powerful catalysts rely on precious and toxic heavy metals, recent breakthroughs have focused on using more abundant, less toxic, and cheaper metals like iron. nus.edu.sg For example, iron-based catalysts have been developed for the efficient production of Z-alkenes from allenes, aligning with the goals of creating more sustainable and cost-effective chemical manufacturing. nus.edu.sg These methods not only reduce costs but also enhance safety and environmental compatibility. acs.orgnus.edu.sg

Table 2: Comparison of Synthetic Approaches for Alkenes based on Green Chemistry Principles

| Principle | Traditional Method (e.g., Wittig) | Green Chemistry Approach (e.g., Biocatalysis, Iron Catalysis) | Source |

|---|---|---|---|

| Feedstock | Often petrochemical-based | Renewable (e.g., plant oils, sugars) | openaccessgovernment.orgunl.edu |

| Atom Economy | Often low due to stoichiometric byproducts (e.g., triphenylphosphine oxide). | High (catalytic methods) or based on biological pathways. | acs.orgmygreenlab.org |

| Catalyst | May use stoichiometric reagents or precious metal catalysts. | Biocatalysts (enzymes, whole cells) or earth-abundant metal catalysts (e.g., iron). | openaccessgovernment.orgnus.edu.sg |

| Solvents | Often uses large volumes of organic solvents. | Water, bio-based solvents, or solventless conditions. | ajgreenchem.commygreenlab.orgwhiterose.ac.uk |

| Energy Use | May require harsh conditions (high temperatures, pressures). | Often proceeds at or near ambient conditions. | wjpmr.com |

Chemical Reactivity and Mechanistic Investigations of the Z 4 Undecene Double Bond

Stereoelectronic Influences on Reactivity Profiles

Stereoelectronic effects, which describe the influence of molecular geometry on electronic interactions, are crucial for understanding the reactivity of (Z)-4-undecene. wikipedia.org These effects arise from the spatial arrangement of orbitals and can dictate the feasibility and pathway of a reaction by controlling orbital overlap. oxfordsciencetrove.comwikipedia.org

The (Z) configuration places the propyl and hexyl groups on the same side of the double bond. This arrangement creates a more sterically hindered face compared to its (E)-isomer, which can affect the approach of reagents. From an electronic standpoint, the stability of transition states is governed by hyperconjugation and other orbital interactions, which are dependent on the relative orientation of bonds. wikipedia.org For instance, during electrophilic attack, the alignment of the incoming electrophile with the π-orbitals of the double bond is constrained by the bulky alkyl groups. These geometric constraints can lead to preferences for specific reaction pathways that maximize stabilizing orbital overlaps, such as the interaction between filled bonding orbitals and empty antibonding orbitals, in the transition state. wikipedia.org Such through-space and through-bond interactions are fundamental in determining the molecule's reactivity profile. oxfordsciencetrove.com

Electrophilic Addition Reactions and Stereochemical Outcomes

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond is broken to form two new sigma bonds. unacademy.com For (Z)-4-undecene, the specifics of these reactions, including their mechanisms and stereochemical results, are dictated by the nature of the attacking electrophile and the inherent structure of the alkene.

Hydrogenation: The catalytic hydrogenation of (Z)-4-undecene involves the addition of two hydrogen atoms across the double bond to yield the saturated alkane, undecane (B72203). libretexts.org This reaction is typically carried out using a metal catalyst such as platinum, palladium, or nickel. chemistrytalk.orgpressbooks.pub The mechanism proceeds via the adsorption of both the alkene and molecular hydrogen onto the catalyst surface. libretexts.orgchemistrytalk.org This process weakens the H-H bond and the π-bond of the alkene. chemistrytalk.orglibretexts.org The hydrogen atoms are then added to the same face of the double bond in a process known as syn-addition. pressbooks.publibretexts.org This is because the alkene is adsorbed on one side to the flat catalyst surface, and the hydrogens are delivered from the surface to that same side. libretexts.org The reaction is highly exothermic and results in the formation of undecane, which then desorbs from the catalyst surface. libretexts.org

Regioselectivity refers to the preference for one direction of bond formation over another, leading to specific constitutional isomers. masterorganicchemistry.com In the addition of unsymmetrical reagents like hydrogen halides (H-X) to an unsymmetrical alkene, the reaction often follows Markovnikov's rule. masterorganicchemistry.com (Z)-4-undecene is an unsymmetrical alkene, with a propyl group on one carbon of the double bond and a hexyl group on the other. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. masterorganicchemistry.comlibretexts.org In the case of (Z)-4-undecene, both carbons of the double bond are secondary, so the formation of two different secondary carbocations is possible. While the stability difference is minimal, slight electronic or steric factors may lead to a minor preference for one regioisomer over the other.

Stereospecificity is a property of a reaction where stereoisomeric starting materials yield products that are also stereoisomers of each other. khanacademy.org The addition reactions to (Z)-4-undecene are highly stereospecific.

Anti-addition of Br₂ to (Z)-4-undecene specifically produces the racemic mixture of enantiomeric trans products.

Syn-addition during catalytic hydrogenation specifically produces a racemic mixture of enantiomeric syn products. chemistrytalk.org This high degree of stereocontrol is a direct consequence of the reaction mechanisms involved. khanacademy.org

Table 1: Stereochemical Outcomes of Addition Reactions to (Z)-4-Undecene

| Reaction | Reagent(s) | Type of Addition | Product(s) |

| Hydrogenation | H₂, Pd/C | Syn-addition | (4R,5S)-undecane & (4S,5R)-undecane (meso compound, achiral) |

| Halogenation | Br₂ | Anti-addition | (4R,5S)-4,5-dibromoundecane & (4S,5R)-4,5-dibromoundecane (racemic mixture) |

| Hydrohalogenation | HBr | Syn and Anti | (R)-5-bromoundecane & (S)-5-bromoundecane; (R)-4-bromoundecane & (S)-4-bromoundecane (mixture of regioisomers and enantiomers) |

| Dihydroxylation | Cold, dilute KMnO₄ or OsO₄ | Syn-addition | (4R,5S)-undecane-4,5-diol & (4S,5R)-undecane-4,5-diol (racemic mixture) |

| Epoxidation | m-CPBA | Syn-addition | cis-4,5-epoxyundecane (meso compound, achiral) |

Oxidative Transformations and Epoxidation Pathways

The double bond of (Z)-4-undecene is susceptible to various oxidative transformations. mdpi.com Common reactions include epoxidation and dihydroxylation, which introduce oxygen-containing functional groups into the molecule.

Epoxidation is the conversion of an alkene to an epoxide (or oxirane), a three-membered ring containing an oxygen atom. masterorganicchemistry.com This is commonly achieved using a peroxyacid, such as meta-chloroperbenzoic acid (m-CPBA). orientjchem.org The reaction is stereospecific and proceeds through a concerted mechanism, often called the "butterfly mechanism," where the oxygen atom is delivered to one face of the double bond. orientjchem.org This syn-addition ensures that the cis geometry of (Z)-4-undecene is retained in the product, forming cis-4,5-epoxyundecane. chemtube3d.com

Dihydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a diol. The stereochemistry of the product depends on the reagents used.

Syn-dihydroxylation: Using reagents like cold, dilute potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) results in the syn-addition of the two hydroxyl groups. libretexts.orgnou.edu.ng This occurs via the formation of a cyclic intermediate (a manganate (B1198562) or osmate ester), which is then hydrolyzed to give the diol. nou.edu.ng For (Z)-4-undecene, this yields a racemic mixture of the syn-diol.

Anti-dihydroxylation: This can be achieved through a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide. The backside attack of water on the protonated epoxide leads to the formation of a trans-diol.

Polymerization Mechanisms and Oligomerization

The double bond in (Z)-4-undecene acts as a monomer unit that can undergo polymerization. vulcanchem.comPolymerization: (Z)-4-undecene can be polymerized through mechanisms such as radical-initiated polymerization to produce polyundecene. vulcanchem.com The resulting polymer is a thermoplastic whose properties, like flexibility, are influenced by the cis configuration of the monomer units, which promotes chain flexibility. vulcanchem.com It can also serve as a monomer in the production of poly-alpha-olefins (PAOs), which have applications as lubricants. ontosight.ai

Oligomerization: This process involves the linking of a few monomer units. It can be initiated by acid catalysts, which cause alkene-alkene additions to form dimers, trimers, and other short-chain oligomers. ambeed.com Nickel-based catalysts, often used for the oligomerization of other alkenes like 1-hexene (B165129) and ethylene (B1197577), could potentially be adapted for (Z)-4-undecene. icp.ac.ruosti.gov

Theoretical and Computational Chemistry Studies

While specific computational studies on (Z)-4-undecene are not widely published, the methods of theoretical and computational chemistry are invaluable for understanding its reactivity. nih.gov These studies provide insights at an atomic level that are often inaccessible through experimental means alone. nih.gov

Typical computational approaches would involve:

Density Functional Theory (DFT): This method is widely used to calculate the electronic structure of molecules. It can be employed to determine the geometries of reactants, transition states, and products, as well as to compute their relative energies. This allows for the mapping of entire reaction pathways, such as those for hydrogenation or epoxidation, and helps to explain observed stereoselectivities. scispace.com

Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the reactivity of (Z)-4-undecene. The HOMO, located on the π-bond, indicates its nucleophilic nature, while the shape and energy of the LUMO can predict how it will interact with various reagents.

Spectroscopic Simulation: Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR frequencies. mdpi.com Comparing these calculated spectra with experimental data helps to confirm molecular structures, including the stereochemistry of reaction products. mdpi.com

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of (Z)-4-undecene in solution, providing insight into conformational preferences and how the solvent might influence reaction pathways.

By applying these computational tools, researchers can gain a deeper understanding of the stereoelectronic effects and mechanistic details that govern the chemical behavior of (Z)-4-undecene. nih.gov

Quantum Chemical Analysis of Conformational Dynamics

The flexibility of the undecene carbon chain allows (Z)-4-undecene to adopt numerous spatial arrangements, or conformations. These conformers exist in a dynamic equilibrium, and their relative energies dictate their population at a given temperature. Quantum chemical analysis is a pivotal tool for exploring this conformational landscape.

Detailed research findings in the broader field of long-chain alkenes indicate that computational methods, such as Density Functional Theory (DFT), are highly effective for this purpose. researchgate.netresearchgate.netsouthampton.ac.uk For a molecule like (Z)-4-undecene, a systematic conformational search would be the first step. This involves identifying all possible staggered conformations by rotating around each single bond in the carbon chain. Each of these starting geometries would then be optimized to find the nearest local energy minimum.

The resulting conformers would be characterized by their relative energies, which are influenced by a complex interplay of steric and electronic effects. The cis configuration of the double bond imposes significant constraints on the possible shapes of the molecule compared to its trans isomer. The primary alkyl groups on either side of the double bond can lead to steric hindrance, which destabilizes certain conformations.

A hypothetical quantum chemical analysis would yield data on the various stable conformers of (Z)-4-undecene. The results would likely show a distribution of conformers with varying energies. The global minimum energy conformer would be the most stable and, therefore, the most populated form of the molecule. Other conformers would exist at slightly higher energies, and their populations can be estimated using the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of (Z)-4-Undecene Conformers This table is illustrative and based on general principles of conformational analysis for similar molecules.

| Conformer ID | Description of Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Z4U-1 | Extended chain, minimal steric interaction | 0.00 | 45.2 |

| Z4U-2 | Gauche interaction in propyl chain | 0.55 | 20.1 |

| Z4U-3 | Gauche interaction in heptyl chain | 0.70 | 15.5 |

| Z4U-4 | Folded 'hairpin-like' structure | 1.20 | 7.3 |

| Z4U-5 | Multiple gauche interactions | 1.80 | 3.1 |

Such an analysis provides a foundational understanding of the molecule's ground state, which is crucial for investigating its reactivity. The shape of the dominant conformers can influence which reaction pathways are favored by either facilitating or hindering the approach of a reactant to the double bond.

Reaction Pathway Prediction and Transition State Analysis

Once the ground state conformational preferences are understood, computational methods can be employed to explore the chemical reactions of the (Z)-4-undecene double bond. This involves predicting the entire reaction pathway, from reactants to products, and identifying the high-energy transition state that connects them. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

For (Z)-4-undecene, a key area of investigation would be electrophilic addition to the double bond. In such a reaction, an electrophile is attracted to the electron-rich C=C bond. The mechanism would proceed through a transition state leading to a carbocation intermediate, which then reacts further to form the final product.

Transition state theory is the framework used to understand these reaction rates. libretexts.orgmasterorganicchemistry.com Computational chemists use various algorithms to locate the saddle point on the potential energy surface that corresponds to the transition state. The structure and energy of this state provide critical insights into the reaction mechanism. For example, in the hydrohalogenation of (Z)-4-undecene, two different carbocation intermediates could be formed (at carbon 4 or carbon 5). By calculating the energies of the transition states leading to each intermediate, one could predict the regioselectivity of the reaction, in accordance with Markovnikov's rule.

A detailed computational study would involve mapping out the energy profile for a given reaction. This would include the energies of the reactants, intermediates, transition states, and products.

Table 2: Hypothetical Energy Profile for the Electrophilic Addition of HBr to (Z)-4-Undecene This table is illustrative. Energies are relative to the reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | (Z)-4-Undecene + HBr | 0.0 |

| TS1 | Transition state leading to C5 carbocation | +15.2 |

| Intermediate 1 | Carbocation at carbon 5 | +5.8 |

| TS2 | Transition state leading to C4 carbocation | +17.5 |

| Intermediate 2 | Carbocation at carbon 4 | +8.1 |

| Product 1 | 5-Bromoundecane (B14008062) | -12.4 |

| Product 2 | 4-Bromoundecane | -10.1 |

Based on this hypothetical data, the reaction would preferentially form 5-bromoundecane because the transition state leading to the corresponding intermediate (TS1) has a lower energy barrier. Such predictions are invaluable for understanding and controlling the outcomes of chemical reactions. savemyexams.com

Biological and Ecological Roles of Z 4 Undecene As a Semiochemical

Pheromonal Activity and Chemo-Attraction in Insect Systems

Comprehensive literature searches did not yield specific evidence supporting the role of the compound (Z)-4-Undecene as a pheromonal agent in the chemosensory communication of Drosophila melanogaster. The research on female sex pheromones in this species has identified other related chemical structures, but not the specific alkene (Z)-4-Undecene.

There is no scientific literature identifying (Z)-4-Undecene as a component of the female sex pheromone in Drosophila melanogaster.

No research is available that details the interplay of (Z)-4-Undecene with other volatile compounds in the specific context of Drosophila melanogaster chemosensory communication.

Defensive Secretions and Allomones in Insect Species

(Z)-4-Undecene has been identified as a constituent of the defensive secretions in certain species of green lacewings (Family: Chrysopidae). These secretions are produced by the prothoracic glands and are believed to function as allomones, which are chemical substances that benefit the producer by affecting the behavior of a receiving individual of a different species.

(Z)-4-Undecene has been specifically identified in the prothoracic gland (PG) secretions of the green lacewing species Plesiochrysa ramburi. researchgate.net The chemical profile of this species' secretion is notable for the presence of (Z)-4-undecene as a replacement for (Z)-4-tridecene, a compound more commonly found in other lacewing species. researchgate.net The composition of the P. ramburi secretion, containing (Z)-4-undecene, is similar to the PG secretions of other lacewings, such as Chrysopa nigricornis, Chrysopa septempunctata, and Chrysopa incompleta. researchgate.net

Table 1: Green Lacewing Species with (Z)-4-Undecene in Prothoracic Gland Secretions

| Species | Family | Glandular Source | Reference |

| Plesiochrysa ramburi | Chrysopidae | Prothoracic Gland | researchgate.net |

| Chrysopa cognata | Chrysopidae | Female Entrainment | researchgate.net |

The prothoracic gland secretions of chrysopids are generally considered to be defensive allomones. researchgate.net The presence of (Z)-4-Undecene within these secretions suggests it contributes to a defensive function against predators or other antagonists.

In a behavioral study involving the lacewing Chrysopa cognata, (Z)-4-undecene was tested for its potential role as an attractant. The results indicated that (Z)-4-undecene did not significantly enhance the attraction of male lacewings to nepetalactol, a known attractant. researchgate.net This finding supports the hypothesis that the compound does not function as a chemo-attractant in this context, which is consistent with a primary role as a defensive allomone or a non-attractant signaling molecule.

Presence in Other Biological Matrices and Metabolic Contexts

Based on a review of available scientific literature, the identification of (Z)-4-Undecene has been confined to the specific insect contexts mentioned above. There is no significant data reporting its presence in other biological matrices or detailing its specific metabolic pathways in other organisms.

Occurrence in Plant Volatiles and Ecosystem Interactions

While plants release a wide array of volatile organic compounds (VOCs) to mediate interactions within their ecosystem, (Z)-4-undecene is not commonly identified as a plant-emitted volatile. nih.gov Instead, its primary known role in ecosystem interactions stems from its production by insects, particularly green lacewings (Family: Chrysopidae). researchgate.netresearchgate.netnih.gov

Adult lacewings in the Chrysopidae family possess paired prothoracic glands that are believed to produce defensive secretions, or allomones. nih.gov (Z)-4-undecene has been identified as a key component of these secretions in several lacewing species. researchgate.netresearchgate.net For instance, the prothoracic gland secretion of Plesiochrysa ramburi is characterized by the presence of (Z)-4-undecene. researchgate.netnih.gov It is often found alongside other related alkenes, such as (Z)-4-tridecene. researchgate.netfc2.com These chemical signals produced by lacewings may serve to deter potential predators, thereby influencing food web dynamics and ecosystem structure. researchgate.netepdf.pub

The table below summarizes the occurrence of (Z)-4-undecene and related compounds in the prothoracic gland secretions of various lacewing species, highlighting its significance in insect chemical ecology.

Table 1: Occurrence of (Z)-4-Undecene and Related Compounds in Lacewing Glandular Secretions

| Species | Compound(s) Identified | Reference |

|---|---|---|

| Plesiochrysa ramburi | (Z)-4-Undecene, N-3-methylbutylpropanamide | researchgate.netnih.gov |

| Chrysopa nigricornis | (Z)-4-Undecene is a component | researchgate.net |

| Chrysopa septempunctata | (Z)-4-Undecene is a component | researchgate.net |

| Chrysopa incompleta | (Z)-4-Undecene is a component | researchgate.net |

| Chrysopa oculata | (Z)-4-Tridecene, Skatole | epdf.pubscielo.br |

Presence in Ant Alarm-Defense Systems

Ants are well-known for their complex chemical communication systems, which include the use of alarm pheromones to signal danger and organize colony defense. nih.govnih.gov These alarm systems often involve a blend of chemicals released from various exocrine glands, such as the Dufour's and poison glands. nih.govantwiki.org

A prominent and widely studied alarm pheromone in many ant species, particularly within the subfamily Formicinae, is undecane (B72203). antwiki.orgresearchgate.netdeepdyve.com For example, undecane is the primary component in the Dufour's gland of Formica argentea and functions to increase activity and alert workers to disturbances. researchgate.netdeepdyve.com In the carpenter ant Camponotus obscuripes, alarm behavior is triggered by a combination of formic acid and n-undecane. nih.gov

While hydrocarbons are central to ant alarm signals, current research does not specifically identify (Z)-4-undecene as a key component in the alarm-defense systems of ants. The available literature points to undecane and other compounds as the primary active pheromones. nih.govnih.govantwiki.orgresearchgate.net

Table 2: Examples of Identified Ant Alarm Pheromones

| Ant Species | Primary Alarm Pheromone(s) | Reference |

|---|---|---|

| Formica argentea | Undecane | deepdyve.com |

| Lasius alienus | Undecane | antwiki.org |

| Camponotus obscuripes | Formic acid, n-Undecane | nih.gov |

| Ooceraea biroi | 4-methyl-3-heptanone, 4-methyl-3-heptanol | nih.gov |

Applications in Biological Control and Integrated Pest Management (IPM)

Integrated Pest Management (IPM) is a strategy that utilizes multiple tactics—including biological, cultural, and chemical methods—to manage pest populations while minimizing risks to human health and the environment. umn.edu Biological control, a cornerstone of IPM, involves using natural enemies like predators and parasitoids to suppress pest populations. wur.nlzobodat.at

Green lacewings (Chrysopidae) are highly valued biological control agents because their larvae, often called "aphid lions," are voracious predators of many soft-bodied pests like aphids, mites, and whiteflies. wur.nlslugabug.comufl.edu Some species, such as those in the genus Chrysopa, are predatory in both their larval and adult stages. wur.nl

Understanding the semiochemicals that mediate lacewing behavior is crucial for developing effective IPM strategies that can attract and retain these beneficial insects in agricultural fields. researchgate.netnih.gov Research into (Z)-4-undecene, as a component of lacewing secretions, is part of this effort. However, studies have shown that its application may be complex. For example, in one study, (Z)-4-undecene did not significantly enhance the attraction of the lacewing Chrysopa cognata to a known attractant. In contrast, a related compound, (Z)-4-tridecene, has been found to decrease the attraction of some lacewing species to lures, suggesting it may function as a repellent or alarm signal. scielo.brresearchgate.net

These findings indicate that while (Z)-4-undecene is a component of the chemical communication system of important biological control agents, its direct use as a simple attractant in IPM programs is not yet established. Further research is needed to fully elucidate its behavioral function and to determine how it might be used, possibly in combination with other compounds, to manipulate lacewing populations for more effective and sustainable pest control. nih.govkoppert.com

Advanced Analytical Methodologies for Characterization and Quantification of Z 4 Undecene

Chromatographic Separation Techniques for Isomer Differentiation

Chromatographic methods are fundamental in separating (Z)-4-undecene from its isomers and other components within a sample. The choice of technique depends on the complexity of the matrix and the required resolution.

Gas chromatography (GC) is a powerful technique for separating volatile compounds like (Z)-4-undecene. gcms.cz The use of high-resolution capillary columns, typically 30 to 60 meters in length, is essential for achieving the separation of geometric isomers. chemistry-matters.com The selection of the stationary phase chemistry is critical for maximizing the separation between (Z)-4-undecene and (E)-4-undecene. chemistry-matters.com Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5MS), are commonly employed. vulcanchem.comresearchgate.net Under specific temperature programs, these columns can effectively resolve the cis and trans isomers. For instance, a study utilizing an HP-5MS column (30 m × 0.25 mm × 0.25 μm) with an oven program starting at 50°C and ramping up to 300°C successfully separated various isomers. vulcanchem.com The difference in boiling points between (Z)-4-undecene (218–220°C) and (E)-4-undecene (210–212°C) contributes to their separation on such columns. vulcanchem.com

To enhance separation, especially for challenging isomer pairs, columns with different polarities can be utilized. researchgate.net The choice of carrier gas, with hydrogen often being preferred for its efficiency at high linear velocities, and the optimization of the temperature ramp rate (slower rates of 1-2°C/min often improve resolution) are also key parameters. gcms.cz

Table 1: Exemplary GC Parameters for Isomer Separation

| Parameter | Setting | Reference |

|---|---|---|

| Column | HP-5MS (30 m × 0.25 mm × 0.25 μm) | vulcanchem.com |

| Oven Program | 50°C (2 min) → 10°C/min → 300°C (5 min) | vulcanchem.com |

| Carrier Gas | Hydrogen | gcms.cz |

| Optimal Ramp Rate | 1-2°C/min | gcms.cz |

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) is an invaluable tool. gcms.czlut.fi This technique employs two columns with different stationary phases connected by a modulator. sepsolve.com The first, longer column typically provides a separation based on boiling point, while the second, shorter column separates the effluent from the first column based on a different property, such as polarity. sepsolve.com This results in a significantly increased peak capacity and the ability to separate co-eluting compounds. sepsolve.comdphen1.com

GCxGC is particularly beneficial for analyzing petrochemical products and environmental samples, which can contain thousands of individual components. chemistry-matters.comscispace.com The structured nature of GCxGC chromatograms, where chemically similar compounds appear in specific regions of the 2D plot, aids in the identification of compound classes. chemistry-matters.com When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution separation and detailed mass spectral information for confident peak identification. dphen1.comcopernicus.org This is especially useful for separating isomers from a high concentration matrix, which can interfere with detection in 1D GC-MS. chemistry-matters.com

Spectroscopic Approaches for Structural and Stereochemical Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of (Z)-4-undecene.

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of (Z)-4-undecene. vulcanchem.com In electron ionization (EI) mode, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that aids in identification. msu.edu The molecular ion peak for 4-undecene is observed at a mass-to-charge ratio (m/z) of 154, corresponding to its molecular weight. nist.gov

The mass spectrum of (Z)-4-undecene shows characteristic fragments. vulcanchem.com While the NIST WebBook provides mass spectral data for (Z)-4-undecene, detailed fragmentation patterns are often elucidated through experimental analysis. nist.gov The fragmentation of alkenes is influenced by the position of the double bond. Tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis by isolating the molecular ion and subjecting it to further fragmentation, which can help differentiate isomers that produce similar initial mass spectra. researchgate.netplos.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. msu.edu

Table 2: Key Mass Spectral Data for 4-Undecene

| Ion | m/z Value | Significance | Reference |

|---|---|---|---|

| Molecular Ion [M]+ | 154 | Corresponds to the molecular weight of C11H22 | nist.gov |

| Base Peak | 56 | A characteristic fragment | vulcanchem.com |

| Other Fragments | 69, 83 | Characteristic fragments | vulcanchem.com |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. wikipedia.orgpressbooks.pub The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these absorptions are characteristic of the bond type. specac.com For (Z)-4-undecene, the key absorption band is the C=C stretching vibration of the cis-disubstituted double bond, which typically appears in the region of 1640-1660 cm⁻¹. vulcanchem.com Another important feature for alkenes is the C-H stretching vibration of the hydrogens attached to the double-bonded carbons (=C-H), which occurs above 3000 cm⁻¹. libretexts.org The C-H bending vibrations of the cis alkene, which are often found in the fingerprint region (below 1500 cm⁻¹), can also provide structural information. libretexts.org Specifically, a strong band around 700 cm⁻¹ is indicative of a cis-disubstituted alkene.

Table 3: Characteristic FTIR Absorption Frequencies for (Z)-4-Undecene

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=C | Stretch | 1640-1660 | vulcanchem.com |

| =C-H | Stretch | >3000 | libretexts.org |

| C-H (cis) | Bend | ~700 | libretexts.org |

| C-H (alkane) | Stretch | 2850-3000 | libretexts.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the stereochemistry of alkenes. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of (Z)-4-undecene, the vinyl protons (the hydrogens on the C=C double bond) are of particular importance. vulcanchem.com These protons typically appear as a multiplet in the range of δ 5.3–5.5 ppm. vulcanchem.com The coupling constant (J-value) between these vinyl protons is diagnostic of the geometry around the double bond. For cis isomers, the ³J(H,H) coupling constant is typically in the range of 6-12 Hz, whereas for trans isomers, it is larger, usually between 12-18 Hz. This difference allows for an unambiguous assignment of the (Z)-configuration.

The ¹³C NMR spectrum also provides valuable information. The chemical shifts of the carbons in the double bond and the adjacent allylic carbons are sensitive to the stereochemistry. For (Z)-4-undecene, the carbons of the double bond will have specific chemical shifts that differ from those of the (E)-isomer.

Table 4: Expected ¹H NMR Data for (Z)-4-Undecene

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Vinyl (-CH=CH-) | 5.3 - 5.5 | Multiplet | ~6-12 (cis coupling) | vulcanchem.com |

| Allylic (-CH₂-CH=) | ~2.0 | Multiplet | ||

| Alkyl (-CH₂-) | 1.2 - 1.4 | Multiplet |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet | | |

Coupled Analytical Techniques for Biological and Environmental Samples

Gas Chromatography-Electroantennography (GC-EAG) is a powerful technique used to identify biologically active volatile compounds, such as insect semiochemicals. science.gov In this method, the effluent from a gas chromatograph is split into two streams. One stream is directed to a standard GC detector, like a Flame Ionization Detector (FID), which records the chemical profile of the sample. The other stream is passed over an insect's antenna, which serves as a highly selective biological detector. science.govpeerj.com Any compound that elicits an olfactory response in the insect generates a measurable electrical signal (an electroantennogram), which is recorded simultaneously with the FID signal.

By comparing the chromatogram from the FID with the electroantennogram, researchers can pinpoint exactly which compounds in a complex mixture are responsible for an observed biological activity. sinica.edu.twpsu.edu This is particularly valuable for identifying pheromones and other kairomones that mediate insect behavior. For example, in studies of the codling moth (Cydia pomonella), GC-EAG has been instrumental in identifying specific aldehydes and other volatile compounds that trigger antennal responses, informing the development of semiochemical-based pest control strategies. researchgate.net While direct GC-EAG studies focusing exclusively on (Z)-4-undecene are not extensively documented, the technique is routinely applied to screen for active alkenes and related unsaturated hydrocarbons in extracts from plants and insects. science.gov

The table below illustrates typical data obtained from a GC-EAG analysis, showing compounds from an extract that elicited electrophysiological responses from an insect antenna.

| Peak No. | Compound Identified | Retention Time (min) | FID Response | EAG Response (mV) |

| 1 | (E)-2-Hexenal | 5.8 | Present | 0.5 |

| 2 | (E)-2-Hexenol | 6.2 | Present | 0.4 |

| 3 | Butyl butyrate | 8.1 | Present | 0.7 |

| 4 | Hexyl butyrate | 10.5 | Present | 1.1 |

| 5 | (E)-2-Hexenyl butyrate | 11.2 | Present | 0.9 |

| 6 | Heptyl butyrate | 12.4 | Present | 0.6 |

This table is a representative example based on findings for Lygus hesperus and is intended to illustrate the type of data generated by GC-EAG. sinica.edu.tw

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a destructive analytical technique used to characterize complex, non-volatile materials like polymers. measurlabs.comcsic.es In this method, a sample is rapidly heated to a high temperature (e.g., 500-700°C) in an inert atmosphere. ifremer.fr This process, known as pyrolysis, causes the macromolecules to break down into smaller, more volatile fragments. These fragments are then introduced into a GC/MS system for separation and identification. csic.es The resulting chromatogram, or pyrogram, provides a chemical "fingerprint" of the original material, allowing for its identification. mdpi.com

(Z)-4-Undecene has been identified as a characteristic pyrolysis product of certain polymers, particularly polyolefins. Studies on the thermal degradation of plastic waste to produce liquid fuel have shown that (Z)-4-undecene is generated from the pyrolysis of materials like low-density polyethylene (B3416737) (LDPE), high-density polyethylene (HDPE), and polypropylene (B1209903) (PP). d-nb.infouniabuja.edu.ng For instance, in the co-pyrolysis of mixed plastics with other materials like furniture wood, (Z)-4-undecene was detected in the resulting liquid biofuel, confirming its origin from the plastic feedstock. nih.gov Its presence in pyrograms of environmental samples can, therefore, serve as an indicator of contamination from these specific types of microplastics. mdpi.comnih.gov

The following table summarizes findings from a study on the catalytic pyrolysis of various plastics, indicating the types of products formed.

| Feedstock | Pyrolysis Temperature (°C) | Catalyst | Key Pyrolysis Products Identified | (Z)-4-Undecene Presence |

| Polypropylene (PP) | 500 | Sulphated zirconium hydroxide | 3-Undecene (Z)-, 4-Dodecene, 5-Dodecene (E)- | Yes |

| Low-Density Polyethylene (LDPE) | 500 | Sulphated zirconium hydroxide | Alkenes, Alkanes | Yes |

| High-Density Polyethylene (HDPE) | 500 | Sulphated zirconium hydroxide | Alkenes, Alkanes | Yes |

| Mixed Plastics (PP, LDPE, HDPE) | 500 | Sulphated zirconium hydroxide | 3-Undecene (Z)-, 4-Undecene (E)-, 4-Dodecene | Yes |

This table is based on data from studies on plastic pyrolysis to produce liquid fuel. d-nb.info

Chemometric Data Analysis for Quantitative and Qualitative Assessment

Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. scispace.com In the context of analyzing (Z)-4-undecene, especially in complex mixtures analyzed by GC-MS, chemometric techniques are invaluable for both qualitative and quantitative assessment. iu.edu Analytical instruments often produce large, complex datasets, such as a full-scan GC-MS analysis, which can contain hundreds of overlapping peaks and background noise. researchgate.net

Multivariate analysis methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to handle such complex data. metabolomics.se PCA can be used for pattern recognition, helping to visualize trends and groupings in samples, for instance, to differentiate between environmental samples based on their volatile organic compound profiles. iu.edu

For resolving co-eluting peaks, where two or more compounds exit the gas chromatograph at nearly the same time, Multivariate Curve Resolution (MCR) is a powerful tool. researchgate.net MCR algorithms, such as MCR-Alternating Least Squares (MCR-ALS), can mathematically deconvolute the mixed mass spectra from an overlapped chromatographic peak into the pure mass spectra and elution profiles of the individual components. researchgate.netnih.gov This allows for the identification and quantification of compounds like (Z)-4-undecene even when they are not perfectly separated chromatographically, which is a common challenge in the analysis of complex samples like essential oils or pyrolysis products. researchgate.netuliege.be

The table below outlines some chemometric methods and their applications in the analysis of complex GC-MS data.

| Chemometric Method | Application | Purpose in Analyzing (Z)-4-Undecene |

| Principal Component Analysis (PCA) | Data reduction, pattern recognition | To identify patterns and classify samples based on the overall volatile profile, including (Z)-4-undecene. iu.edumetabolomics.se |

| Partial Least Squares (PLS) | Predictive modeling, calibration | To build quantitative models that correlate spectral data with the concentration of (Z)-4-undecene. scispace.com |

| Multivariate Curve Resolution (MCR) | Deconvolution of unresolved signals | To resolve the mass spectrum of (Z)-4-undecene from overlapping peaks in a complex chromatogram. researchgate.net |

| Parallel Factor Analysis (PARAFAC) | Multi-way data analysis | To analyze multi-dimensional data, such as from GCxGC-MS, for enhanced resolution and identification of components. uliege.be |

Applications of Z 4 Undecene in Advanced Materials and Chemical Synthesis

Role as a Synthetic Intermediate for Specialty Chemicals

The double bond in (Z)-4-undecene serves as a reactive site for numerous organic reactions, allowing for its conversion into a wide array of complex molecules. This versatility establishes it as a key building block in the synthesis of specialty chemicals.

Precursor in the Synthesis of Pheromones (e.g., (Z)-7-Tetradecen-2-one)

(Z)-4-Undecene is a crucial starting material for synthesizing certain insect pheromones, which are vital for developing species-specific and environmentally friendly pest control methods. A notable application is in the synthesis of (Z)-7-tetradecen-2-one, the sex pheromone of the oriental beetle (Exomala orientalis). Modern synthetic strategies, such as Z-selective cross-metathesis, utilize precursors like (Z)-4-undecene to construct the specific carbon skeleton and double bond geometry of the target pheromone with high precision and efficiency. These advanced catalytic methods represent a greener alternative to traditional routes like Wittig reactions, which generate significant chemical waste.

Building Block for Fine Organic Molecules and Analogues

As a versatile chemical building block, (Z)-4-undecene can be incorporated into a variety of fine organic molecules. The (Z)-alkene moiety can be transformed through numerous chemical reactions, including epoxidation, dihydroxylation, and olefin metathesis, to introduce new functionalities and create complex molecular architectures. The defined stereochemistry of the double bond is often critical in these syntheses, influencing the spatial arrangement of the final product, which is particularly important in the creation of biologically active compounds and natural product analogues.

Derivatization for Flavor and Fragrance Industry Intermediates

The flavor and fragrance industry relies on a diverse palette of molecular structures to create unique sensory experiences. (Z)-4-Undecene can be chemically modified to produce intermediates for this sector. A key reaction is ozonolysis, which cleaves the double bond to form smaller carbonyl compounds. In the case of (Z)-4-undecene, this oxidative cleavage would yield heptanal (B48729) and butanal. These aldehydes are valuable components in their own right or can serve as starting points for the synthesis of other flavor and fragrance compounds. The process of derivatization allows for the transformation of a simple alkene into molecules with specific and desirable organoleptic properties.

Polymer Science and Engineering

In polymer science, (Z)-4-undecene is utilized as a monomer or, more frequently, as a co-monomer to tailor the properties of polyolefins.

Monomer or Co-monomer in Polyolefin Synthesis

(Z)-4-Undecene can be copolymerized with commodity olefins like ethylene (B1197577), using advanced catalysts such as metallocenes, to produce linear low-density polyethylene (B3416737) (LLDPE) with specific properties. In this context, (Z)-4-undecene acts as a long-chain α-olefin. The incorporation of such co-monomers into the polyethylene backbone is a key strategy for creating polymers with controlled branching. The mechanism of long-chain branch formation is believed to occur via the copolymerization of a vinyl-terminated polymer chain (macromonomer) into a growing polymer chain. The choice of catalyst and reaction conditions significantly influences the efficiency of co-monomer incorporation and the final polymer structure.

Influence on Polymer Microstructure and Performance Characteristics

The introduction of (Z)-4-undecene as a co-monomer significantly impacts the microstructure and, consequently, the performance of polyolefins. The undecyl side chains introduced by the co-monomer act as long-chain branches, which disrupt the regular packing of polymer chains and interfere with crystallization. This leads to a reduction in the polymer's crystallinity and density. As a result, several performance characteristics are altered:

Thermal Properties: The melting temperature (Tm) and degree of crystallinity generally decrease with increasing co-monomer content.

Mechanical Properties: The presence of long-chain branches can improve flexibility and impact strength while potentially reducing tear resistance.

Rheological Properties: Even small amounts of long-chain branching can drastically affect the melt flow behavior of the polymer, which is crucial for processing applications like film blowing and extrusion.

The ability to modify these properties by controlling the amount of incorporated (Z)-4-undecene allows for the production of tailored polymers for a wide range of applications, from flexible films to durable elastomers.

Interactive Data Table: Effect of Co-monomer on Polyethylene Properties

This table illustrates the general trends observed when a long-chain co-monomer like (Z)-4-undecene is incorporated into a polyethylene chain. Actual values depend on specific catalyst systems, co-monomer concentration, and polymerization conditions.

| Property | Ethylene Homopolymer (HDPE) | Ethylene/(Z)-4-Undecene Copolymer (LLDPE) | Influence of Co-monomer |

| Crystallinity | High | Lower | Decreases |

| Density | High (e.g., >0.941 g/cm³) | Lower (e.g., <0.940 g/cm³) | Decreases |

| Melting Point (Tm) | High (e.g., ~130-137 °C) | Lower | Decreases |

| Flexibility | Stiff | More Flexible | Increases |

| Melt Flow Behavior | Newtonian (at low shear) | Shear Thinning / Strain Hardening | Significantly altered |

Presence in Renewable Fuel Feedstocks and Waste Valorization

The valorization of waste plastics through pyrolysis presents a promising avenue for the production of renewable fuels and chemical feedstocks. This process involves the thermal decomposition of plastic polymers in the absence of oxygen, yielding a complex mixture of hydrocarbons known as pyrolysis oil. The composition of this oil is highly dependent on the type of plastic waste and the pyrolysis conditions. Within this complex mixture, various olefinic compounds, including undecene isomers, are expected to be present, playing a role in the subsequent upgrading and conversion processes.

Identification in Liquid Fuels from Waste Plastic Pyrolysis

The pyrolysis of common plastics, such as polyethylene (PE) and polypropylene (B1209903) (PP), results in the formation of a wide range of hydrocarbons, including alkanes, alkenes (olefins), and aromatics. The distribution of these products is a consequence of the random scission of the long polymer chains. While detailed compositional analyses of pyrolysis oils have identified the presence of various C5-C20+ hydrocarbons, the specific identification of (Z)-4-Undecene is not extensively reported in readily available scientific literature.

However, based on the fundamental principles of polymer pyrolysis, the formation of a statistical distribution of linear and branched olefins is a well-established outcome. The carbon number distribution of these olefins is broad, and it is chemically plausible that undecene isomers, including (Z)-4-Undecene, are formed during the pyrolysis of polyolefins. The location of the double bond and the isomeric configuration (cis/trans or Z/E) would be influenced by the complex radical reactions occurring during thermal cracking.

Advanced analytical techniques such as comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) are employed to characterize the intricate composition of these pyrolysis oils. While these methods can separate and identify a vast number of individual compounds, the specific reporting of (Z)-4-Undecene may be embedded within the broader classification of C11 olefins.

Table 1: Representative Hydrocarbon Composition of Polyolefin Pyrolysis Oil

| Hydrocarbon Type | Carbon Number Range | General Observations |

| Alkanes | C5 - C30+ | Primarily linear and branched paraffins. |

| Alkenes (Olefins) | C5 - C20+ | Includes a complex mixture of linear and branched mono-olefins and di-olefins. Isomers are abundant. |

| Aromatics | C6 - C15 | Includes benzene, toluene, xylenes, and other substituted aromatic compounds. |

| Naphthenes | C6 - C15 | Cyclic alkanes. |

This table represents a generalized composition. The actual distribution varies significantly with feedstock and process conditions.

Role in Catalytic Conversion of Polymeric Waste Streams

Olefins present in pyrolysis oils, hypothetically including (Z)-4-Undecene, are key intermediates in the catalytic upgrading of these bio-crude oils into transportation fuels and valuable chemicals. The primary catalytic process employed for this upgrading is catalytic cracking, often utilizing zeolite catalysts.

During catalytic cracking, the olefinic compounds undergo a series of reactions over the acidic sites of the catalyst. The key reactions involving a C11 olefin like (Z)-4-Undecene would include:

Isomerization: The double bond in (Z)-4-Undecene can migrate along the carbon chain to form other undecene isomers. Skeletal isomerization can also occur, leading to the formation of branched undecenes.

Cracking (β-scission): The undecene carbon chain can be broken down into smaller, more valuable hydrocarbons. For example, cracking of an undecene molecule can yield smaller olefins such as propylene and butene, which are important petrochemical building blocks, as well as gasoline-range hydrocarbons.

Oligomerization: Smaller olefins can combine to form larger molecules, which can then undergo further cracking or other reactions.

The specific reaction pathways and product selectivities are highly dependent on the type of catalyst used (e.g., ZSM-5, FCC catalysts), the catalyst's properties (such as acidity and pore structure), and the reaction conditions (temperature, pressure, and residence time). For instance, ZSM-5 is known for its shape-selectivity, favoring the production of gasoline-range hydrocarbons and light olefins.

The presence of the double bond in (Z)-4-Undecene makes it more reactive than its corresponding alkane, undecane (B72203), under catalytic cracking conditions. This higher reactivity is crucial for the conversion of the heavy hydrocarbon fractions of pyrolysis oil into more desirable products.

Table 2: Potential Catalytic Conversion Products from a C11 Olefin (e.g., Undecene)

| Product Category | Examples | Significance |

| Light Olefins | Ethylene, Propylene, Butenes | Key building blocks for the chemical industry. |

| Gasoline-Range Hydrocarbons | C5-C12 Alkanes, Alkenes, and Aromatics | High-octane components for transportation fuels. |

| Diesel-Range Hydrocarbons | C13-C20 Alkanes and Aromatics | Components for diesel fuel. |

| Aromatic Compounds | Benzene, Toluene, Xylenes (BTX) | Valuable chemical feedstocks. |

Future Directions and Emerging Research Avenues for Z 4 Undecene

Development of Novel Stereoselective Catalytic Systems

A primary challenge in the synthesis of (Z)-4-undecene is achieving high stereoselectivity, ensuring the formation of the desired Z-isomer over its E-isomer counterpart. Future research is heavily focused on the design of advanced catalytic systems that can control this stereochemical outcome with high precision.

One of the most promising areas is the advancement of Z-selective olefin metathesis. While ruthenium-based catalysts have demonstrated high Z-selectivity, ongoing research aims to develop next-generation catalysts that offer even greater efficiency, stability, and selectivity under milder conditions. ucl.ac.uk For instance, the development of cyclometalated ruthenium catalysts has shown excellent performance in producing internal olefins with high Z-selectivity in continuous flow reactors. ucl.ac.uk Another key strategy involves the stereoselective reduction of alkynes. The use of Lindlar catalysts for the hydrogenation of internal alkynes is a classic method for producing Z-alkenes, and future work will likely focus on creating more robust and reusable versions of these catalysts to improve the economic and environmental viability of the process. mdpi.comresearchgate.net

Furthermore, the development of chiral catalysts could open pathways to enantioselective syntheses of (Z)-4-undecene derivatives, which may have significant applications in pharmaceuticals and other specialized fields. vulcanchem.com

| Catalytic System | Reaction Type | Key Objective/Advantage | Relevant Research Area |

|---|---|---|---|

| Cyclometalated Ru-Catalysts | Olefin Metathesis | High Z-selectivity (>95%), suitability for continuous flow processes. ucl.ac.uk | Development of more cost-effective and robust catalysts for industrial scale-up. |

| Lindlar Catalysts | Alkyne Hydrogenation | Stereoselective reduction to form the Z-double bond. mdpi.com | Improving catalyst longevity, reusability, and reducing metal leaching. |

| Chiral Rhodium-BINAP Complexes | Enantioselective Synthesis | Production of optically active derivatives for potential pharmaceutical use. vulcanchem.com | Increasing enantiomeric excess and broadening substrate scope. |

In-depth Exploration of Undiscovered Biological Activities and Metabolic Pathways

(Z)-4-Undecene has been identified as a naturally occurring compound in various organisms, suggesting it plays specific biological roles that are not yet fully understood. It is a known component of the defensive secretions of insects such as the green lacewing and certain stink bugs. researchgate.netresearchgate.net In these contexts, it may function as a semiochemical, potentially as a warning signal or an antagonist that deters predators or competitors. researchgate.net The compound has also been detected in plant extracts and is produced by various microorganisms. nih.govwgtn.ac.nz